REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][C:12]2[CH:13]=[N:14][C:15]([Cl:18])=[CH:16][CH:17]=2)=[C:6]([CH:10]=1)[C:7]([OH:9])=O.[CH2:19]([NH:21][CH2:22][CH3:23])[CH3:20].C1C=CC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C.CCN=C=NCCCN(C)C>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][C:12]2[CH:13]=[N:14][C:15]([Cl:18])=[CH:16][CH:17]=2)=[C:6]([CH:10]=1)[C:7]([N:21]([CH2:22][CH3:23])[CH2:19][CH3:20])=[O:9]
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Name
|
|
Quantity
|
1.28 kg
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=C(C(=O)O)C1)OC=1C=NC(=CC1)Cl
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Name
|
|
Quantity
|
461 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
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Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
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C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
1.547 L
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
8 L
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
851.2 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
was stirred at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
at RT
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
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Details
|
The reaction mixture was sequentially washed with aqueous NaHCO3, brine and water
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Type
|
DRY_WITH_MATERIAL
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Details
|
before being dried over MgSO4
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Type
|
FILTRATION
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Details
|
Filtration
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
provided a residue that
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography (5-20% EtOAc in hexane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C(=O)N(CC)CC)C1)OC=1C=NC(=CC1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 950 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |